molecular formula C9H8ClNOS B1616419 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one CAS No. 30459-51-9

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one

Cat. No.: B1616419
CAS No.: 30459-51-9
M. Wt: 213.68 g/mol
InChI Key: PZMDLAXMHHIXFA-UHFFFAOYSA-N
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Description

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 3rd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives, such as:

    6-Chloro-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of an ethyl group.

    6-Chloro-3-phenylbenzo[d]thiazol-2(3H)-one: Contains a phenyl group instead of an ethyl group.

    6-Chloro-3-(4-nitrophenyl)benzo[d]thiazol-2(3H)-one: Contains a nitrophenyl group, which may impart different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.

Properties

IUPAC Name

6-chloro-3-ethyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMDLAXMHHIXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296188
Record name 2(3H)-Benzothiazolone, 6-chloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30459-51-9
Record name NSC108216
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Benzothiazolone, 6-chloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-3-ETHYL-2-BENZOTHIAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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